molecular formula C5H11NO2 B104137 Butanamide, 4-hydroxy-N-methyl- CAS No. 37941-69-8

Butanamide, 4-hydroxy-N-methyl-

Cat. No. B104137
CAS RN: 37941-69-8
M. Wt: 117.15 g/mol
InChI Key: DLKOPXVSDZXMRM-UHFFFAOYSA-N
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Description

Butanamide, 4-hydroxy-N-methyl-, is a chemical compound that can be synthesized and modified to produce various derivatives with potential biological activities. The synthesis of related butanamide compounds has been explored for different applications, including the development of antiulcer agents, inhibitors of tyrosinase and melanin, and a-amylase inhibitors .

Synthesis Analysis

The synthesis of butanamide derivatives often involves the use of starting materials such as D-isoascorbic acid or substituted anilines, which are then transformed through various chemical reactions to yield the desired butanamide compound. For instance, a versatile building block derived from D-isoascorbic acid has been used for the synthesis of N-homoceramides . In another study, substituted anilines were reacted with 4-chlorobutanoyl chloride to produce electrophiles, which were then coupled with 1-[(E)-3-phenyl-2-propenyl]piperazine to obtain N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides .

Molecular Structure Analysis

The molecular structure of butanamide derivatives can be characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the solid-state structure of new 4-hydroxy-N-(2-hydroxyethyl)butanamides was determined by X-ray diffraction, revealing that these compounds prefer linear conformations and can form dimers and polymers through intermolecular hydrogen bonds . Similarly, the crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one was elucidated, providing insights into its molecular arrangement .

Chemical Reactions Analysis

Butanamide derivatives can undergo various chemical reactions, including epoxide opening, cyclo condensation, and Friedel–Crafts acylation. The introduction of branching through a high yield and fully regioselective epoxide opening was a key transformation in the synthesis of a butanamide building block . Cyclo condensation of Schiff bases with triethylamine and chloroacetyl chloride was used to synthesize N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives . Friedel–Crafts acylation was employed to synthesize methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of butanamide derivatives, such as acidity and mass spectral behavior, can be influenced by the presence of functional groups and the molecular structure. The pKa values of dihydroxybutanamides were found to be lower than those of amides without hydroxyl groups, indicating enhanced NH acidity due to hydrogen bonding . Mass spectral analysis of 2-[acyl(alkyl)amino]oxazoles showed characteristic cleavages and eliminations, which can be used to understand the structure of related butanamide compounds .

Scientific Research Applications

Pharmacological Applications and Mechanisms

A review by Sessa, Higbed, and Nutt (2019) on MDMA (3,4-methylenedioxymethamphetamine), a compound closely related to "Butanamide, 4-hydroxy-N-methyl-", outlines its use in psychotherapy, particularly for treating PTSD (Post-Traumatic Stress Disorder). This study highlights MDMA's potential therapeutic applications beyond PTSD treatment, such as for anxiety associated with autism and alcohol use disorder. The paper emphasizes MDMA's progression into the final Phase 3 stage of drug development, suggesting its nearing approval as a medicine by FDA and EMA (Frontiers in Psychiatry, 2019)[https://consensus.app/papers/review-34methylenedioxymethamphetamine-mdmaassisted-sessa/e9a9a9d608df5c45b21af6c124176c28/?utm_source=chatgpt].

Toxicological and Environmental Impact

Research on the compound 1,4-Butanediol, which shares structural similarities with "Butanamide, 4-hydroxy-N-methyl-", discusses its rapid conversion to γ-hydroxybutyric acid (GHB) in humans and its abuse potential, though it is primarily used in manufacturing chemicals (Irwin, 2006). The study provides insight into the non-carcinogenic nature of 1,4-Butanediol, highlighting the importance of understanding the toxicological profiles of chemical compounds used in various industries (Journal of Applied Toxicology, 2006)[https://consensus.app/papers/review-evidence-leading-prediction-14‐butanediol-irwin/df430f9325ad51ba99bc0e3c5c7018db/?utm_source=chatgpt].

Neurochemical Research and Applications

A study by McKenna and Peroutka (1990) delves into the neurochemistry and neurotoxicity of MDMA, providing valuable insights into the acute and long-term effects of such compounds on the brain's serotonergic system. This research is crucial for understanding how "Butanamide, 4-hydroxy-N-methyl-" and similar substances interact with neurotransmitters and affect neurological health (Journal of Neurochemistry, 1990)[https://consensus.app/papers/neurochemistry-neurotoxicity-mckenna/01d43de6414f5ce3b5e3d1dab110995e/?utm_source=chatgpt].

Applications in Substance Abuse Studies

Jackson, Mead, and Stephens (2000) review the behavioral effects of AMPA-receptor antagonists in substance abuse models, providing a framework for understanding the role of glutamatergic mechanisms in addiction and potential therapeutic targets. This research sheds light on the complex interplay between various neurotransmitter systems and substance abuse behaviors, offering a pathway for developing new treatments (Pharmacology & Therapeutics, 2000)[https://consensus.app/papers/effects-jackson/5ee1cd25462558fb9658b46df389e99d/?utm_source=chatgpt].

properties

IUPAC Name

4-hydroxy-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-5(8)3-2-4-7/h7H,2-4H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKOPXVSDZXMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068058
Record name Butanamide, 4-hydroxy-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanamide, 4-hydroxy-N-methyl-

CAS RN

37941-69-8
Record name 4-Hydroxy-N-methylbutanamide
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Record name Butanamide, 4-hydroxy-N-methyl-
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Record name Butanamide, 4-hydroxy-N-methyl-
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Record name Butanamide, 4-hydroxy-N-methyl-
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Record name 4-hydroxy-N-methylbutyramide
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